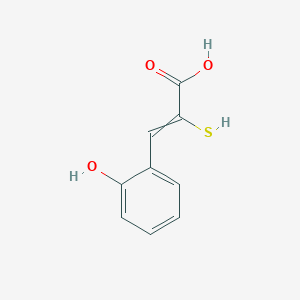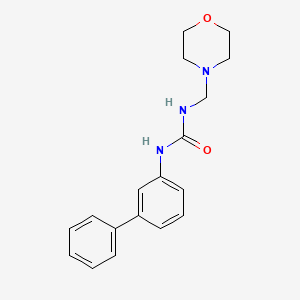![molecular formula C10H15NO3 B14740737 Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro- CAS No. 2243-88-1](/img/structure/B14740737.png)
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro- typically involves the nitration of camphor. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Potassium permanganate, sulfuric acid, water as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products Formed
Reduction: 3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.
Oxidation: 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of fragrances and flavoring agents due to its camphor-like odor.
作用機序
The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro- involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity and cellular signaling pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Camphor: The parent compound, lacks the nitro group, and has different chemical properties and applications.
3-Aminocamphor: The reduced form of 3-nitrocamphor, with an amine group instead of a nitro group.
Camphorquinone: An oxidized derivative of camphor with a diketone structure.
Uniqueness
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
特性
CAS番号 |
2243-88-1 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC名 |
1,7,7-trimethyl-3-nitrobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15NO3/c1-9(2)6-4-5-10(9,3)8(12)7(6)11(13)14/h6-7H,4-5H2,1-3H3 |
InChIキー |
SYWPFFHYANKVSU-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(=O)C2[N+](=O)[O-])C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




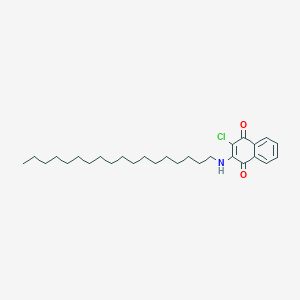
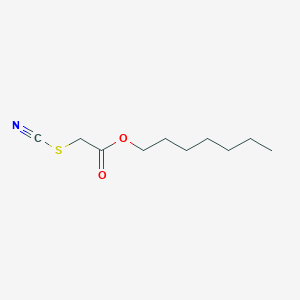
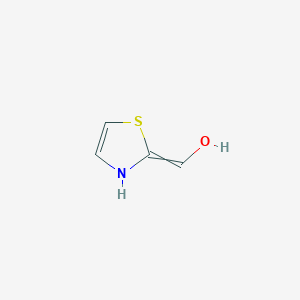
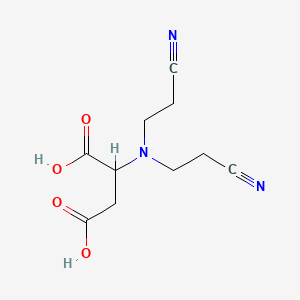
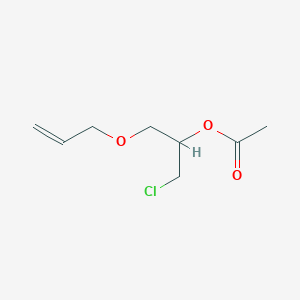
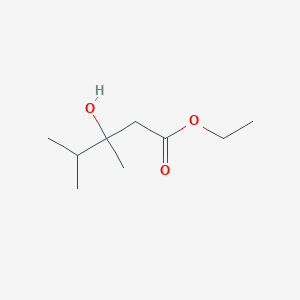
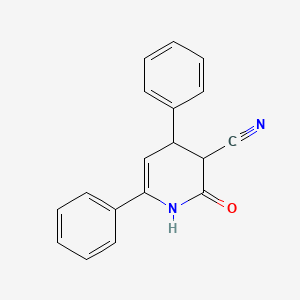
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)

